molecular formula C16H15ClN2O B15063294 3-Amino-1-benzyl-4-(2-chlorophenyl)azetidin-2-one

3-Amino-1-benzyl-4-(2-chlorophenyl)azetidin-2-one

Cat. No.: B15063294
M. Wt: 286.75 g/mol
InChI Key: INXYQUOSYYURJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-benzyl-4-(2-chlorophenyl)azetidin-2-one is a β-lactam (azetidin-2-one) derivative with a benzyl group at the N1 position, a 2-chlorophenyl substituent at C4, and an amino group at C2. This compound belongs to a class of azetidinones known for their structural versatility and diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The 2-chlorophenyl group at C4 likely contributes to steric and electronic effects that modulate biological interactions, while the benzyl moiety at N1 may enhance lipophilicity and membrane permeability.

Properties

Molecular Formula

C16H15ClN2O

Molecular Weight

286.75 g/mol

IUPAC Name

3-amino-1-benzyl-4-(2-chlorophenyl)azetidin-2-one

InChI

InChI=1S/C16H15ClN2O/c17-13-9-5-4-8-12(13)15-14(18)16(20)19(15)10-11-6-2-1-3-7-11/h1-9,14-15H,10,18H2

InChI Key

INXYQUOSYYURJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(C(C2=O)N)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-benzyl-4-(2-chlorophenyl)azetidin-2-one typically involves the following steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be formed through a , which involves the reaction of an imine with a ketene. The imine is usually prepared by the condensation of an amine with an aldehyde or ketone.

    Introduction of the Benzyl and Chlorophenyl Groups: The benzyl and chlorophenyl groups can be introduced through nucleophilic substitution reactions. For example, benzyl chloride and 2-chlorophenyl magnesium bromide can be used as reagents to introduce these groups onto the azetidinone ring.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally benign is also a consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-benzyl-4-(2-chlorophenyl)azetidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbonyl group in the azetidinone ring can be reduced to form the corresponding alcohol.

    Substitution: The benzyl and chlorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

3-Amino-1-benzyl-4-(2-chlorophenyl)azetidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Amino-1-benzyl-4-(2-chlorophenyl)azetidin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The pathways involved in its mechanism of action depend on the specific biological context in which it is used.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents (C4) Molecular Weight (g/mol) Biological Activity Key References
This compound 2-chlorophenyl 311.78* Potential anticancer/anti-inflammatory*
3-Amino-1-benzyl-4-(4-bromophenyl)azetidin-2-one 4-bromophenyl 331.21 Not explicitly reported (structural analog)
3-Amino-1-benzyl-4-(2-fluorophenyl)azetidin-2-one 2-fluorophenyl 270.30 Not explicitly reported (structural analog)
4-(2-chlorophenyl)-3-methoxy-1-(methylthio)azetidin-2-one 2-chlorophenyl ~306.23† Antiproliferative (breast/prostate cancer)
1,4-diaryl-3-chloroazetidin-2-one Varied aryl groups Variable Potent anticancer (breast cancer)

*Calculated molecular weight based on formula C₁₆H₁₄ClN₂O. †Estimated from molecular formula C₁₃H₁₁ClNO₂S.

Key Observations:

Substituent Position and Halogen Effects: The 2-chlorophenyl group in the target compound introduces ortho-substitution effects, which may enhance steric hindrance and influence receptor binding compared to para-substituted analogs (e.g., 4-bromophenyl in ). Halogen size (Cl vs.

Biological Activity Trends: Compounds with 2-chlorophenyl groups at C4, such as 4-(2-chlorophenyl)-3-methoxy-1-(methylthio)azetidin-2-one, demonstrate notable antiproliferative activity against breast and prostate cancer cell lines (IC₅₀ in nanomolar range) . In anti-inflammatory studies, azetidin-2-ones with 2-chlorophenyl groups (e.g., compound 67 in ) showed 41.23% inhibition of carrageenan-induced edema in rats at 50 mg/kg, outperforming thiazolidinone analogs.

Amino Group at C3: The amino group in the target compound may participate in hydrogen bonding with biological targets, a feature absent in analogs like 3-methoxy or 3-chloro derivatives. This could enhance binding specificity or pharmacokinetic properties.

Key Insights:

  • The target compound is synthesized via Staudinger ketene-imine cycloaddition, a common route for azetidinones. Schiff bases (from substituted aldehydes and anilines) react with chloroacetyl chloride in the presence of triethylamine, followed by reflux and recrystallization .
  • Substitutents at C3 (e.g., amino vs. chloro) require tailored reagents. For example, hydroxylamine hydrochloride is used to introduce isoxazole rings in related compounds .

Biological Activity

3-Amino-1-benzyl-4-(2-chlorophenyl)azetidin-2-one is a synthetic organic compound belonging to the azetidinone class, characterized by its unique structural features that contribute to its biological activity. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H17ClN2OC_{16}H_{17}ClN_2O with a molecular weight of approximately 304.79 g/mol. The structure consists of an azetidinone ring with a benzyl group and a chlorophenyl substituent, which enhances its reactivity and biological interactions.

Property Details
Molecular FormulaC₁₆H₁₇ClN₂O
Molecular Weight304.79 g/mol
Structural FeaturesAzetidinone ring, benzyl group, chlorophenyl substituent

Synthesis

The synthesis of this compound typically involves several key steps, including the formation of the azetidinone ring and the introduction of the benzyl and chlorophenyl groups. The methods used allow for controlled synthesis under optimized conditions to ensure high yield and purity.

Anticancer Properties

Research indicates that compounds in the azetidinone class exhibit significant anticancer activity. For instance, related compounds have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast and prostate cancer . The specific interactions of this compound with molecular targets involved in cancer progression are still under investigation.

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. Compounds within this class have demonstrated effectiveness against various bacterial strains, including multi-drug resistant Staphylococcus aureus. The mechanism often involves enzyme inhibition or disruption of protein-ligand interactions critical for bacterial survival .

Enzyme Inhibition

The compound has potential applications as an enzyme inhibitor. Preliminary studies suggest that it may interact with specific enzymes involved in metabolic pathways, although further research is needed to elucidate the precise mechanisms and targets involved.

Case Studies

Several studies have highlighted the biological activity of azetidinones similar to this compound:

  • Anticancer Activity : A study demonstrated that azetidinone derivatives inhibited cell proliferation in MCF-7 breast cancer cells at nanomolar concentrations, showcasing their potential as anticancer agents .
  • Antibacterial Efficacy : Research on related compounds revealed minimum inhibitory concentrations (MIC) against Gram-positive bacteria like Staphylococcus aureus, suggesting that structural modifications could enhance their antibacterial properties .

The biological activity of this compound is believed to stem from its ability to bind to specific enzymes or receptors, modulating their activity. The exact pathways and targets depend on the biological system being studied, but interactions may include ionic bonds or hydrophobic interactions with target proteins.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.